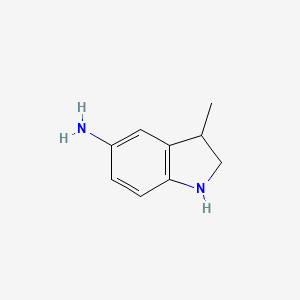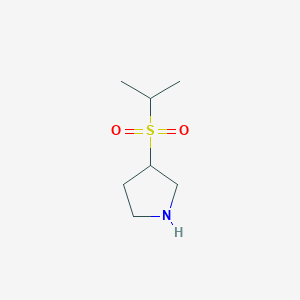![molecular formula C8H14ClN B15263231 4-(Chloromethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B15263231.png)
4-(Chloromethyl)-1-azabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-1-azabicyclo[222]octane is a bicyclic organic compound that features a nitrogen atom within its structure This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis It is a derivative of 1-azabicyclo[22
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-azabicyclo[2.2.2]octane typically involves the chloromethylation of 1-azabicyclo[2.2.2]octane. This can be achieved by reacting 1-azabicyclo[2.2.2]octane with formaldehyde and hydrochloric acid under controlled conditions. The reaction proceeds via the formation of an intermediate, which is then chlorinated to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be carried out using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with considerations for safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-azabicyclo[2.2.2]octane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with the use of solvents like acetonitrile or dichloromethane.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and various substituted amines.
Oxidation Reactions: The major product is the N-oxide derivative.
Reduction Reactions: The major product is the methyl derivative of the original compound.
Scientific Research Applications
4-(Chloromethyl)-1-azabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and catalyst in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a building block for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-azabicyclo[2.2.2]octane involves its ability to act as a nucleophile and a base. The nitrogen atom in the bicyclic structure is highly nucleophilic, allowing the compound to participate in various substitution and addition reactions. The chloromethyl group serves as a reactive site for further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[2.2.2]octane (DABCO): A well-known catalyst and reagent in organic synthesis.
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane:
1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO): Used as a source of sulfur dioxide in organic synthesis.
Uniqueness
4-(Chloromethyl)-1-azabicyclo[2.2.2]octane is unique due to its chloromethyl group, which provides a versatile site for chemical modifications. This makes it particularly useful in the synthesis of complex molecules and in applications where selective reactivity is required.
Properties
Molecular Formula |
C8H14ClN |
|---|---|
Molecular Weight |
159.65 g/mol |
IUPAC Name |
4-(chloromethyl)-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H14ClN/c9-7-8-1-4-10(5-2-8)6-3-8/h1-7H2 |
InChI Key |
PXFIDFXVRYOBFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1(CC2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(2-methoxypyridin-3-yl)methyl]cyclobutanamine](/img/structure/B15263161.png)

![5-Nitrothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15263167.png)
![6-Oxo-2H,3H,4H,6H-pyrimido[2,1-B][1,3]thiazine-3-carboxylic acid](/img/structure/B15263176.png)

![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine](/img/structure/B15263186.png)
![2-[(1E)-Ethanehydrazonoyl]-4-methoxypyridine](/img/structure/B15263197.png)



![4-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B15263223.png)
